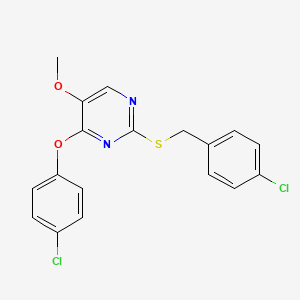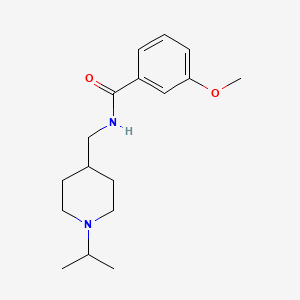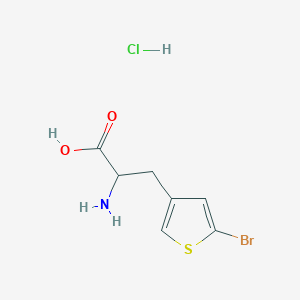![molecular formula C18H18ClN5O B2823294 5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide CAS No. 899940-30-8](/img/structure/B2823294.png)
5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s name suggests it’s a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also has an amide functional group attached to the triazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under suitable conditions. The exact method would depend on the specific reactants used and could involve several steps.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide insights into its chemical properties and potential uses.Physical And Chemical Properties Analysis
This could involve determining properties like the compound’s melting point, boiling point, solubility in various solvents, stability under different conditions, etc.Aplicaciones Científicas De Investigación
Anticonvulsant Activity and Pharmaceutical Applications
This compound, along with related triazole derivatives, exhibits valuable pharmacological properties, notably anti-convulsive activity. It is useful in the treatment of epilepsy and conditions of tension and agitation. The specifics of these derivatives and their potential applications highlight the ongoing exploration into novel treatments for neurological disorders. The research emphasizes the versatility of triazole compounds in developing therapeutic agents (Shelton, 1981).
Chemical Synthesis and Derivatives
The compound's relevance extends into chemical synthesis, where it participates in forming a variety of derivatives with potential biological activity. For instance, reactions involving triazole carboxamides and amidines lead to the synthesis of 2-substituted 8-azapurin-6-ones, showcasing the compound's utility in creating heterocyclic compounds with varied biological activities (Albert & Trotter, 1979). Additionally, triazole analogues of 2-aminobenzylamine have been synthesized by reducing corresponding cyanotriazoles, indicating the compound's role in developing novel chemical entities (Albert, 1970).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives synthesized from this compound have been screened for antimicrobial activities, showing good to moderate activities against various microorganisms. This research avenue is critical for discovering new antimicrobial agents in response to the rising challenge of antibiotic resistance (Bektaş et al., 2007).
Advanced Chemical Synthesis Techniques
Further, the compound has been involved in advanced synthesis techniques, such as ruthenium-catalyzed synthesis for creating peptidomimetics or biologically active compounds based on the triazole scaffold. This method addresses challenges like the Dimroth rearrangement, showcasing the compound's utility in sophisticated chemical synthesis aimed at drug discovery (Ferrini et al., 2015).
Safety And Hazards
Safety studies would be important if the compound is intended for use as a drug or in other applications that involve human exposure. This could involve toxicity studies in cells or animals.
Direcciones Futuras
Future research could involve further studies to optimize the compound’s synthesis, explore its potential uses, conduct more detailed safety evaluations, etc.
Propiedades
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-6-7-12(2)13(8-11)10-24-17(20)16(22-23-24)18(25)21-15-5-3-4-14(19)9-15/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQJTRBGTPEHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2823213.png)
![{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone](/img/structure/B2823214.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2823217.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2823219.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2823221.png)

![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)

![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)